

# How to get started with the BIMA platform for research proposals

Author: BenchChem Technical Support Team. Date: December 2025



It appears there may be some ambiguity in the term "BIMA platform" as it is associated with several different entities globally. For the purpose of this guide, we will focus on the BIMA (Basis Informasi Penelitian dan Pengabdian kepada Masyarakat) platform, a system utilized by the Ministry of Education, Culture, Research, and Technology of the Republic of Indonesia for the submission and management of research and community service proposals.[1][2] While the examples provided are tailored for drug development professionals, the principles and structure outlined can be adapted for various research fields.

This guide will provide a comprehensive overview of how to navigate and effectively utilize a platform like BIMA to submit compelling research proposals.

## **Understanding the BIMA Platform: A General Overview**

The BIMA platform serves as a centralized hub for the entire lifecycle of research and community service grants.[1] This includes the announcement of funding opportunities, proposal submission, selection process, project monitoring, and final reporting.[1] Researchers are required to have an account and stay updated with the announced schedules for proposal submissions.

Key Functions of the BIMA Platform:

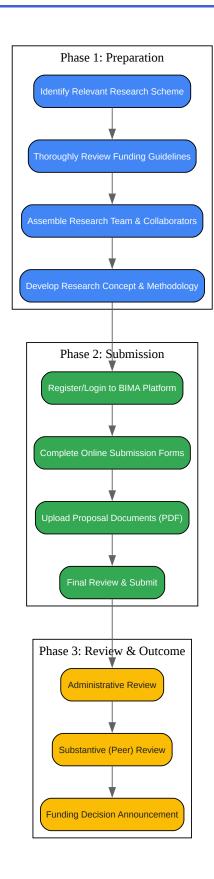


- User Registration and Profile Management: Researchers must register and maintain an updated profile, which often includes their academic track record, publications, and previous research projects.
- Access to Funding Guidelines: The platform provides access to detailed guidelines for each research scheme, outlining the specific requirements, eligibility criteria, and funding scope.
- Proposal Submission Portal: A dedicated interface for uploading and submitting all necessary proposal documents.
- Progress Monitoring and Reporting: Once a proposal is funded, the platform is used to submit progress reports and final outcomes.

## **Getting Started: The Proposal Submission Workflow**

The process of submitting a research proposal through a platform like BIMA generally follows a structured workflow. Understanding this workflow is crucial for a successful submission.





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BIMA Research Proposal Submission Workflow



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# **Structuring Your Research Proposal for Drug Development**

A well-structured proposal is critical. Below is a recommended structure with a focus on drug development research.

Table 1: Recommended Research Proposal Structure

## Foundational & Exploratory

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Section	Core Components		
Title Page	Project Title, Research Team, Institution, Submission Date.		
Abstract/Summary	A concise overview of the research problem, objectives, methodology, and expected outcomes.		
Introduction	Background of the disease/target, current state of research, knowledge gaps, and the rationale for the proposed study.		
Literature Review	A critical review of existing literature, demonstrating the novelty and significance of your proposed research.		
Research Objectives	Clearly defined primary and secondary objectives. These should be specific, measurable, achievable, relevant, and timebound (SMART).		
Methodology	Detailed description of the experimental design, materials, methods, and data analysis techniques. This section should be comprehensive enough for another expert to replicate the experiments. See Section 4 for detailed examples.		
Expected Outcomes	Description of the potential scientific and societal impacts of the research, including potential for intellectual property, publications, and contribution to drug development pipelines.		
Research Roadmap	A timeline or Gantt chart illustrating the key milestones and deliverables for each phase of the project.		
Budget	A detailed breakdown of the requested funds, including personnel, consumables, equipment,		



	and other direct and indirect costs. Justification for each budget item is crucial.	
References	A list of all cited literature in a consistent format.	
Appendices	Supporting documents such as CVs of the research team, letters of support, and preliminary data.	

## **Data Presentation and Experimental Protocols**

For a drug development proposal, clarity and rigor in your experimental plan are paramount.

### **Data Presentation**

Quantitative data should be summarized in tables for easy comparison and interpretation.

Table 2: Example of In Vitro Cytotoxicity Data (IC50 Values)

Compound ID	Target Cell Line	Assay Type	IC50 (μM) ± SD	Selectivity Index (SI)
BIMA-Cpd-01	A549 (Lung)	MTT	2.5 ± 0.3	12.8
BIMA-Cpd-01	MCF-7 (Breast)	MTT	5.1 ± 0.6	6.3
BIMA-Cpd-01	HEK293 (Normal)	MTT	32.1 ± 2.1	-
Doxorubicin	A549 (Lung)	MTT	$0.8 \pm 0.1$	3.1

IC50: Half-maximal inhibitory concentration. SD: Standard Deviation. SI: Selectivity Index (IC50 in normal cells / IC50 in cancer cells).

## **Detailed Experimental Protocols**

Provide step-by-step methodologies for key experiments.

Protocol 1: Western Blot Analysis for MAPK Pathway Activation



- Cell Culture and Treatment: Human lung adenocarcinoma cells (A549) will be cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells will be seeded in 6-well plates and grown to 70-80% confluency.
   Cells will then be treated with BIMA-Cpd-01 at various concentrations (0, 1, 5, 10 μM) for 24 hours.
- Protein Extraction: Post-treatment, cells will be washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration will be determined using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer: Equal amounts of protein (30 μg) from each sample will be separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane will be blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane will then be incubated overnight at 4°C with primary antibodies against phospho-ERK1/2, total-ERK1/2, phospho-p38, total-p38, and GAPDH.
- Detection: After washing with TBST, the membrane will be incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Band intensities will be quantified using ImageJ software. The relative expression of phosphorylated proteins will be normalized to the total protein expression.

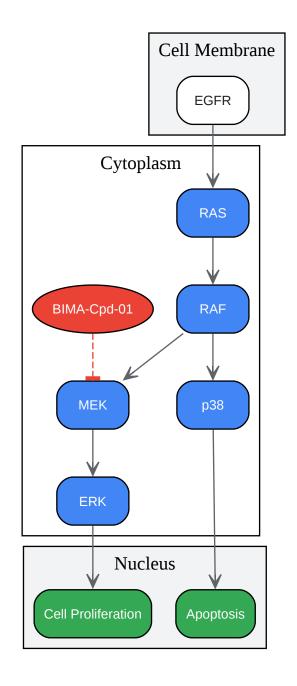
## Mandatory Visualizations: Signaling Pathways and Workflows

Visual diagrams are essential for conveying complex information concisely.

## **Signaling Pathway Diagram**

This diagram illustrates the hypothetical mechanism of action of a novel drug candidate targeting the MAPK signaling pathway.





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Hypothetical MAPK Signaling Pathway Inhibition

## **Experimental Workflow Diagram**

This diagram outlines the workflow for a high-throughput screening (HTS) campaign to identify novel kinase inhibitors.





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### High-Throughput Screening Workflow

By following this guide, researchers can better prepare and structure their proposals for submission on platforms like BIMA, increasing their chances of securing funding for their critical research. Always refer to the specific guidelines provided by the funding body for the most accurate and up-to-date information.

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### References

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- To cite this document: BenchChem. [How to get started with the BIMA platform for research proposals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563726#how-to-get-started-with-the-bima-platform-for-research-proposals]

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